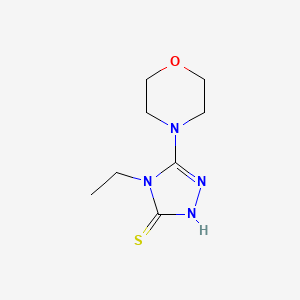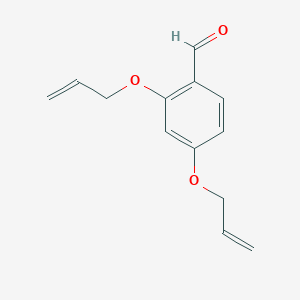
5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a heterocyclic system that has garnered significant interest in various fields such as medicine, pharmacy, agriculture, and material science due to its diverse pharmacological properties. The triazole ring system, in particular, is known for its high efficiency and low toxicity, making it a promising scaffold for the development of new chemical entities with potential biological activities .
Synthesis Analysis
The synthesis of triazole derivatives typically involves classical methods of organic synthesis, utilizing starting materials that can undergo cyclization and further chemical transformations to yield a variety of alkyl derivatives. For instance, the synthesis of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols involves the use of thiophene as a starting material, which is then subjected to reactions such as nucleophilic substitution and heterocyclization to introduce the triazole ring and the thiol group . Similarly, the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiols starts with the cyclization of potassium 2-acetylhydrazinecarbodithioate in hydrazine hydrate to introduce the triazole core .
Molecular Structure Analysis
The molecular structure of triazole derivatives is confirmed using modern physical-chemical methods of analysis, including 1H NMR spectroscopy, elemental analysis, and chromatography-mass spectrometry. These techniques ensure the correct identification of the synthesized compounds and their structural integrity. The presence of substituents like the isopropyl group on the thiophene ring and the methyl group on the triazole ring can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation, cyclo-condensation, and reactions with aromatic aldehydes, to yield a wide array of compounds with different substituents and properties. These reactions are often carried out in the presence of catalysts or specific reagents that facilitate the transformation of the triazole core into more complex structures with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are studied using methods described in pharmacopeias, which include assessments of solubility, melting points, and chromatographic profiles. These properties are crucial for predicting the compound's behavior in biological systems and its suitability for drug development. The physicochemical properties are also indicative of the compound's stability and can guide further modifications to optimize its pharmacokinetic and pharmacodynamic profiles .
Applications De Recherche Scientifique
-
Scientific Field: Organic & Biomolecular Chemistry
- Application Summary : The compound is a type of 1,5-disubstituted 1,2,3-triazole, which has gained increasing interest among peptidic foldamers . These are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
- Methods of Application : The synthesis of these compounds involves a ruthenium-catalyzed azide alkyne cycloaddition (RuAAC) . This method allows for the creation of several low energy conformers .
- Results or Outcomes : The conformational properties of these compounds can be used to effect structural diversity when the monomers are inserted into various peptide sequences . This could facilitate new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .
-
Scientific Field: Proteomics Research
Safety And Hazards
Safety considerations are paramount. Consult safety data sheets (SDS) and relevant literature for information on toxicity, handling precautions, and potential hazards associated with this compound.
Orientations Futures
Future research directions could include:
- Biological Activity : Investigate its potential as a drug candidate or probe molecule.
- Derivatives : Explore structural modifications to enhance its properties.
- Applications : Assess its utility in various fields (e.g., medicine, materials science).
Remember that this analysis is based on available information, and further research is necessary to fully understand the compound’s properties and potential applications12.
Propriétés
IUPAC Name |
4-methyl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S2/c1-6(2)8-4-7(5-15-8)9-11-12-10(14)13(9)3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJKSFICYLCHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409321 |
Source


|
| Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-isopropylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588687-48-3 |
Source


|
| Record name | 4-Methyl-5-[5-(propan-2-yl)thiophen-3-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)



![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)


![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)
